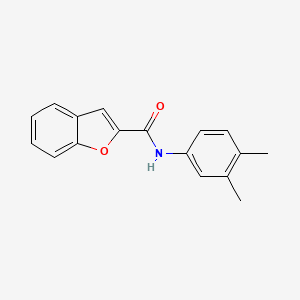
N-(2-furylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-thienylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-furylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-thienylmethyl)propanamide often involves multi-step reactions starting from basic heterocyclic components. For example, the synthesis of bi-heterocyclic propanamides involves S-substitution reactions and further modifications to introduce different functional groups, as seen in the preparation of novel bi-heterocycles with promising urease inhibitory activity (Abbasi et al., 2020). Similarly, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles to yield various products indicate the versatility and reactivity of such compounds (Hassaneen et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one often reveals interesting features such as planarity, dihedral angles, and conformational aspects, which are crucial for understanding their chemical behavior and interactions. For instance, the crystal structure analysis of certain propanamides provides insights into their conformational features and intermolecular interactions, which are pivotal for their biological activities (Fun et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds encompasses a range of reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The versatility in chemical reactions allows for the functionalization and derivatization of the core structure, leading to a wide array of compounds with varied properties and potential applications. The synthesis and reactions of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide exemplify the chemical reactivity of such compounds (Hassaneen et al., 1991).
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound "N-(2-furylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-thienylmethyl)propanamide" is related to a class of compounds that have been synthesized and studied for their chemical properties and reactions. For example, the synthesis of similar thiazole derivatives has been reported, focusing on reactions with nucleophiles and active methylene compounds to afford pyrazole derivatives, highlighting the compound's versatility in organic synthesis Hassaneen, Shawali, Elwan, & Ibrahim, 1991.
Biological Activities and Applications
- Research has also delved into the biological applications of compounds within the same class, particularly their antimicrobial, anticancer, and anti-inflammatory potentials. For instance, studies on flurbiprofen hydrazide derivatives have shown significant activity against Hepatitis C virus NS5B polymerase and demonstrated marked effects on leukemia cancer cell lines, suggesting a potential route for the development of new therapeutic agents Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013.
Novel Derivatives and Their Evaluation
- The creation of novel derivatives incorporating similar structural motifs has been explored, with a focus on their evaluation for various biological activities. These studies include the synthesis of new thiazole derivatives and their assessment for antimicrobial and cytotoxic activities, showcasing the broad spectrum of potential applications of these compounds in medical and pharmaceutical research Dawbaa, Evren, Cantürk, & Yurttaş, 2021.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-13-16(23-12-18-13)6-7-17(20)19(10-14-4-2-8-21-14)11-15-5-3-9-22-15/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQTUGRBMRMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)
![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)